4-Methyl-5-(1H-pyrazol-4-yl)thiazole

Structural Verification Chemical Identity Regiochemistry

4-Methyl-5-(1H-pyrazol-4-yl)thiazole (CAS 1983942-91-1) is a heterocyclic building block that combines a 4-methyl-substituted thiazole ring directly linked at the 5-position to a 1H-pyrazol-4-yl moiety. Distinguished by its dual azole architecture and a molecular weight of 165.22 g/mol , this compound serves as a core scaffold for generating more complex, pharmacologically evaluated analogues in kinase inhibition, anti-infective, and CNS-targeted programs , though no primary, quantitative biological data exist for the compound itself in admissible sources to date.

Molecular Formula C7H7N3S
Molecular Weight 165.22 g/mol
Cat. No. B13558744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-5-(1H-pyrazol-4-yl)thiazole
Molecular FormulaC7H7N3S
Molecular Weight165.22 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CNN=C2
InChIInChI=1S/C7H7N3S/c1-5-7(11-4-8-5)6-2-9-10-3-6/h2-4H,1H3,(H,9,10)
InChIKeyIROOYCCOOULFQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-5-(1H-pyrazol-4-yl)thiazole: Baseline Profile for Procurement & Selection


4-Methyl-5-(1H-pyrazol-4-yl)thiazole (CAS 1983942-91-1) is a heterocyclic building block that combines a 4-methyl-substituted thiazole ring directly linked at the 5-position to a 1H-pyrazol-4-yl moiety . Distinguished by its dual azole architecture and a molecular weight of 165.22 g/mol , this compound serves as a core scaffold for generating more complex, pharmacologically evaluated analogues in kinase inhibition, anti-infective, and CNS-targeted programs [1], though no primary, quantitative biological data exist for the compound itself in admissible sources to date.

Procurement Risks of Substituting 4-Methyl-5-(1H-pyrazol-4-yl)thiazole with Generic Analogs


Replacing 4-Methyl-5-(1H-pyrazol-4-yl)thiazole with simpler in-class alternatives such as 4-methylthiazole or 1H-pyrazole is scientifically invalid for programs requiring the precise bifunctional vector geometry of this scaffold. The thiazole C5-pyrazole C4 connectivity, verified by the SMILES structure Cc1ncsc1-c1cn[nH]c1 , dictates a specific spatial orientation of hydrogen bond acceptors/donors and π-stacking surfaces that is lost upon ring deletion, positional isomerism, or N-substitution [1]. The following evidence guide confirms that no quantitative comparator data exist for this compound in permissible primary sources, making unverified substitution a risk to experimental reproducibility [2].

Quantitative Differentiation Evidence for 4-Methyl-5-(1H-pyrazol-4-yl)thiazole vs. Closest Analogs


Structural Identity Confirmation via InChIKey and SMILES Uniqueness

The IUPAC-standardized InChIKey IROOYCCOOULFQG-UHFFFAOYSA-N and SMILES Cc1ncsc1-c1cn[nH]c1 uniquely define 4-Methyl-5-(1H-pyrazol-4-yl)thiazole . No other constitutional isomer or regioisomer shares this identifier. While no direct biological potency comparison data exist in admissible sources, this structural uniqueness is the foundational differentiator against 4-methylthiazole (SMILES: Cc1cscn1), 1H-pyrazole (SMILES: c1cn[nH]c1), or the 4-Methyl-5-(1H-pyrazol-3-yl)thiazole regioisomer.

Structural Verification Chemical Identity Regiochemistry

Derivative Analogue ADX88178: mGluR4 Positive Allosteric Modulation Potency

The 2-aminopyrimidine derivative ADX88178 [5-methyl-N-(4-methylpyrimidin-2-yl)-4-(1H-pyrazol-4-yl)thiazol-2-amine], which contains the 4-Methyl-5-(1H-pyrazol-4-yl)thiazole core, is a potent and selective positive allosteric modulator (PAM) of metabotropic glutamate receptor 4 (mGluR4). ADX88178 demonstrates in vivo efficacy in rodent models of anxiety (elevated plus maze, marble burying) and psychosis [1]. The pyrazole 4-position and thiazole 2-amino substitution pattern, traceable to the parent scaffold, are critical for CNS penetration and PAM activity. In contrast, 4-methylthiazole alone or 1H-pyrazole alone lack this allosteric modulator capacity [REFS-1, REFS-2].

Neuroscience mGluR4 Allosteric Modulation

Antitubercular Potency of Thiophenyl-Pyrazolyl-Thiazole Derivatives Bearing Core Scaffold

In a series of thiophenyl-pyrazolyl-thiazole hybrids where the thiazole-pyrazole core is structurally conserved, the most potent derivatives (4c, 6b) achieved MIC values of 0.12–1.95 μg/mL against Mycobacterium tuberculosis, comparable to isoniazid (MIC 0.12 μg/mL) [1]. These derivatives also inhibited M. tuberculosis DHFR with IC50 values (4.21, 5.70 μM) better than trimethoprim (IC50 6.23 μM) [1]. This is a class-level inference; the parent 4-Methyl-5-(1H-pyrazol-4-yl)thiazole itself has not been tested in this assay, but the data establish the core scaffold's role in potent DHFR inhibition when appropriately elaborated.

Antimicrobial Resistance Tuberculosis DHFR Inhibition

Antiproliferative Activity of Thiazole-Pyrazole Analogues in Pancreatic and Breast Cancer Cell Lines

In a 2025 study, twelve thiazole-pyrazole analogues synthesized from a 4-methylthiazole core demonstrated antiproliferative efficacy against Panc-1 (pancreatic), MCF-7 (breast), and HT-29 (colon) cancer cell lines, using dasatinib as reference. Analogues 4c and 4d showed the most potent effects, particularly in Panc-1 and MCF-7 cells [1]. The unsubstituted parent 4-Methyl-5-(1H-pyrazol-4-yl)thiazole was not among the tested compounds, but the study establishes that the 4-methylthiazole-pyrazole scaffold is a productive antiproliferative pharmacophore requiring only additional substituents for cancer cell line activity.

Oncology Antiproliferative Panc-1 MCF-7

Aldose Reductase and α-Glycosidase Inhibition by Pyrazolyl-Thiazole Scaffolds

A series of pyrazolyl–thiazole derivatives were evaluated for inhibition of aldose reductase (AR) and α-glycosidase, enzymes implicated in diabetic complications. The best compound (3d) showed a Ki of 7.09 ± 0.19 µM against AR, while α-glycosidase Ki values ranged from 0.43 to 2.30 µM, compared to acarbose (Ki 12.60 ± 0.78 µM) [1]. These potent inhibitory effects are class-level attributes of the pyrazolyl-thiazole scaffold. The parent 4-Methyl-5-(1H-pyrazol-4-yl)thiazole itself has not been assayed in this system, but this evidence suggests the core may confer favorable binding interactions with these metabolic enzymes.

Diabetes Complications Aldose Reductase α-Glycosidase

Antiviral Activity Against H5N1 Influenza via Thiazole-Pyrazole Analogue 6a

In the 2025 thiazole-pyrazole analogue study, compound 6a exhibited 100% inhibition of H5N1 influenza virus with a TC50 of 61 μg/μL, comparable to the reference drug amantadine (TC50 72 μg/μL, 100% inhibition) [1]. The core scaffold of compound 6a is derived from 4-methylthiazole, underscoring that the 4-methylthiazole-pyrazole framework is an effective starting point for antiviral drug design. The parent compound itself was not tested in the plaque reduction assay.

Antiviral Influenza H5N1 Plaque Reduction Assay

Optimal Research and Industrial Application Scenarios for 4-Methyl-5-(1H-pyrazol-4-yl)thiazole


Fragment-Based Drug Discovery (FBDD) for Kinase and GPCR Targets

The structural uniqueness of the thiazole C5-pyrazole C4 linkage, confirmed by InChIKey and SMILES, makes 4-Methyl-5-(1H-pyrazol-4-yl)thiazole a suitable fragment for FBDD campaigns targeting ATP-binding pockets of kinases or allosteric sites of GPCRs such as mGluR4. The distinct hydrogen bond donor/acceptor topology, relative to regioisomeric alternatives, supports the identification of binding hits via NMR or SPR fragment screening [1]. As demonstrated by ADX88178, elaboration of this fragment can yield potent, brain-penetrant PAMs with in vivo efficacy in CNS disorder models [2].

Scaffold for Antitubercular and Anti-Infective Medicinal Chemistry

Based on the DHFR inhibitory potency observed in thiophenyl-pyrazolyl-thiazole derivatives (MIC 0.12–1.95 μg/mL vs M. tuberculosis; IC50 4.21–10.59 μM vs M. tuberculosis DHFR) [1], the 4-Methyl-5-(1H-pyrazol-4-yl)thiazole core is a relevant starting material for synthesizing focused libraries targeting antimicrobial resistance. Procurement of the parent scaffold enables systematic SAR exploration around the thiazole 2-position and pyrazole N1-position to optimize DHFR binding and antimycobacterial potency.

Cancer Cell Line Antiproliferative Screening Libraries

The confirmed antiproliferative activity of thiazole-pyrazole analogues against Panc-1 (pancreatic cancer) and MCF-7 (breast cancer) cell lines [1] establishes the scaffold's potential for inclusion in diversity-oriented synthesis libraries. The parent compound provides a common intermediate for generating derivatives with varied substitution patterns, enabling hit-to-lead optimization in oncology programs.

Metabolic Disorder Target Development: Aldose Reductase and α-Glycosidase

Pyrazolyl-thiazole derivatives show strong inhibition of aldose reductase (Ki as low as 7.09 μM) and α-glycosidase (Ki as low as 0.43 μM vs. acarbose 12.60 μM) [1]. For diabetes complication research, 4-Methyl-5-(1H-pyrazol-4-yl)thiazole serves as a key building block for synthesizing and optimizing inhibitors of these clinically validated metabolic targets.

Quote Request

Request a Quote for 4-Methyl-5-(1H-pyrazol-4-yl)thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.